molecular formula C11H13ClO2 B14803852 Ethyl 2-chloro-3-phenylpropanoate CAS No. 7497-19-0

Ethyl 2-chloro-3-phenylpropanoate

Cat. No.: B14803852
CAS No.: 7497-19-0
M. Wt: 212.67 g/mol
InChI Key: UWZLUCLOMBQPFR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-phenylpropanoate (CAS 7497-19-0, molecular formula C₁₂H₂₀O₄) is an ester derivative featuring a chloro substituent at the β-carbon and a phenyl group at the γ-carbon of the propanoate backbone . While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs and related research suggest its utility in organic synthesis and pharmaceutical intermediates. For instance, enzymatic studies demonstrate that chloro-substituted propanoates like this compound undergo stereoselective reductions to yield chiral hydroxy esters, which are critical in drug development .

Properties

CAS No.

7497-19-0

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-chloro-3-phenylpropanoate

InChI

InChI=1S/C11H13ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

UWZLUCLOMBQPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-phenylpropanoate can be synthesized through the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate. The process involves the use of chlorodimethylsilane (HSiMe2Cl) as a chlorinating agent in the presence of a catalyst such as indium(III) chloride (InCl3). The reaction is typically carried out in an inert atmosphere using dichloromethane as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Ethyl 2-chloro-3-phenylpropanoate, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications References
This compound 7497-19-0 C₁₂H₂₀O₄ Cl at β-C, Ph at γ-C Intermediate for stereoselective synthesis
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 1379648-61-9 C₁₇H₁₇ClO₂ Cl on aromatic ring, Ph at α/β-C Unspecified; structural analog for SAR studies
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 1375473-45-2 C₁₁H₁₅Cl₂NO₃ NH₂, OH, Cl on aromatic ring Potential bioactive intermediate (e.g., antibiotic or CNS drug precursor)
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate - C₁₁H₁₁FO₃ F at β-C, oxo at γ-C Electron-withdrawing substituent enhances reactivity in nucleophilic additions
Ethyl 3-(3-chloro-2,4-difluorophenyl)propanoate - C₁₁H₁₁ClF₂O₂ Cl and F on aromatic ring Likely used in agrochemicals (herbicide/fungicide)

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